Fepradinol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fepradinol implique généralement la réaction de 2-hydroxy-2-phényléthylamine avec 2-méthylpropan-1-ol dans des conditions contrôlées . La réaction est réalisée en présence d'un catalyseur et d'un solvant appropriés pour faciliter la formation du produit souhaité. Les conditions de réaction, telles que la température et le pH, sont optimisées pour obtenir un rendement et une pureté élevés de this compound.

Méthodes de production industrielle

En milieu industriel, this compound est produit à l'aide de réacteurs chimiques à grande échelle qui permettent un contrôle précis des paramètres de réaction. Le processus implique l'ajout continu de réactifs et de catalyseurs, suivi d'étapes de purification pour isoler le produit final. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour garantir la pureté de this compound.

Analyse Des Réactions Chimiques

Types de réactions

Fepradinol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent et .

Réduction : Des agents réducteurs tels que et sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que et .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des cétones ou des aldéhydes , tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Biologie : Il a été étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Mécanisme d'action

This compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il agit principalement comme un bêta-bloqueur , inhibant les récepteurs β1 du cœur . Ce blocage réduit les effets de l'adrénaline et de la noradrénaline, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle. De plus, l'action anti-inflammatoire de this compound implique l'inhibition des médiateurs pro-inflammatoires tels que l'histamine, la sérotonine et la bradykinine .

Applications De Recherche Scientifique

Chemical Applications

Model Compound in Pharmacology

Fepradinol serves as a model compound in studies focused on beta-adrenergic receptor antagonists. Its interactions with other molecules are critical for understanding the pharmacodynamics of similar compounds.

Reference Standard in Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These applications are essential for studying reaction mechanisms and kinetics.

Biological Applications

Anti-Inflammatory Research

this compound has demonstrated significant effects in reducing vascular permeability in acute inflammation models. In studies involving rats, it inhibited inflammatory responses induced by histamine, serotonin, and bradykinin more effectively than indomethacin . The compound has proven effective in both early and late phases of inflammatory responses, indicating its potential as a therapeutic agent for conditions like arthritis .

Case Study: Efficacy in Animal Models

A comparative study evaluated the effectiveness of this compound against other non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that this compound was more potent than indomethacin in reducing exudate volume in carrageenin-induced pleurisy models . The following table summarizes these findings:

| Compound | Dosage (mg/kg) | Effectiveness |

|---|---|---|

| This compound | 100 | Significant reduction in exudate |

| Indomethacin | 5 | Less effective |

| Piroxicam | 5 | Comparable to this compound |

Medical Applications

Therapeutic Potential

this compound's anti-inflammatory properties make it a candidate for treating various inflammatory diseases. Its mechanism of action involves blocking beta-adrenergic receptors, which leads to decreased heart rate and reduced cardiac workload. This characteristic positions it as a potential treatment for conditions that require modulation of inflammatory responses .

Clinical Insights

Clinical trials have explored the use of this compound in treating allergic contact dermatitis, showcasing its versatility beyond traditional anti-inflammatory roles. Reports have documented cases where patients experienced significant improvements with minimal adverse effects compared to other treatments .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed in the development of new therapeutic agents. Its unique properties are leveraged to create formulations aimed at managing chronic pain and inflammation, which are prevalent in conditions like osteoarthritis.

Mécanisme D'action

Fepradinol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts as a beta-adrenergic blocker , inhibiting the β1 receptors in the heart . This blockade reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. Additionally, this compound’s anti-inflammatory action involves the inhibition of pro-inflammatory mediators such as histamine, serotonin, and bradykinin .

Comparaison Avec Des Composés Similaires

Fepradinol est unique par rapport aux autres composés de sa classe en raison de son action sélective sur les récepteurs β1 sans affecter de manière significative les récepteurs β2 . Cette sélectivité minimise le risque d'effets secondaires respiratoires, ce qui le rend avantageux par rapport aux bêta-bloqueurs non sélectifs.

Composés similaires

Propranolol : Un bêta-bloqueur non sélectif utilisé pour traiter l'hypertension et les arythmies.

Métoprolol : Un bêta-bloqueur sélectif similaire à this compound mais avec des propriétés pharmacocinétiques différentes.

Piroxicam : Un anti-inflammatoire non stéroïdien avec des mécanismes d'action différents de ceux de this compound.

Activité Biologique

Fepradinol, a synthetic organic compound with the chemical formula C₁₂H₁₅NO₂, is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly inhibit prostaglandin E₂ biosynthesis, suggesting a unique mechanism that may contribute to its anti-inflammatory effects without typical side effects associated with COX inhibition .

Key Findings on Mechanism:

- Inhibition of Inflammation : this compound effectively reduces zymosan-induced paw edema in rat models, indicating its potential to mitigate inflammation .

- Non-Sympathomimetic Activity : It distinguishes itself from other compounds by not exhibiting sympathomimetic activity, which can lead to fewer cardiovascular side effects.

Anti-Inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties in various animal models. A comparative study demonstrated that this compound and indometacin were effective in preventing carrageenin-induced inflammation in rats. Notably, this compound acted on both the exudate and the increase of protein levels associated with inflammation, while also reducing leukocyte counts .

Table 1: Comparative Efficacy of this compound and Indometacin

| Compound | Action on Inflammation | Effect on Prostaglandin Synthesis | Leukocyte Reduction |

|---|---|---|---|

| This compound | Yes | No significant inhibition | Yes |

| Indometacin | Yes | Yes | Yes |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in treating inflammatory conditions:

- Acute Inflammatory Models : In a study involving rats, this compound was shown to inhibit both early and late stages of concanavalin A-induced edema, outperforming indometacin and piroxicam in early-stage inflammation control .

- Diarrhea Induction Models : this compound prevented diarrhea induced by endotoxin injection and castor oil administration in animal models, further supporting its anti-inflammatory profile .

- In Vitro Studies : Research indicated that this compound did not inhibit prostaglandin biosynthesis from arachidonic acid in vitro, reinforcing the idea that its anti-inflammatory action is mediated through alternative pathways .

Therapeutic Applications

This compound is primarily utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Its ability to reduce joint inflammation makes it a candidate for treating arthritis-related pain.

- Musculoskeletal Pain : Given its efficacy in reducing pain without significant gastrointestinal side effects compared to traditional NSAIDs, it may be beneficial for chronic musculoskeletal conditions .

Propriétés

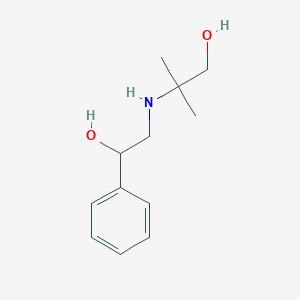

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.